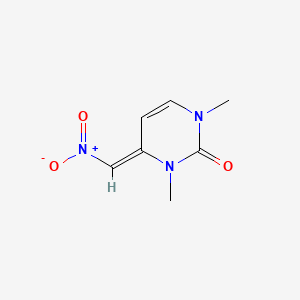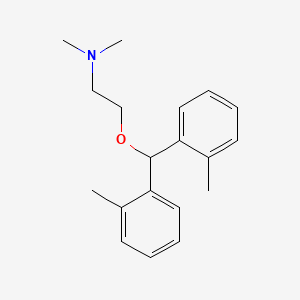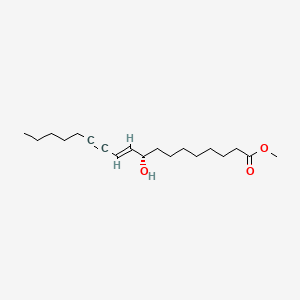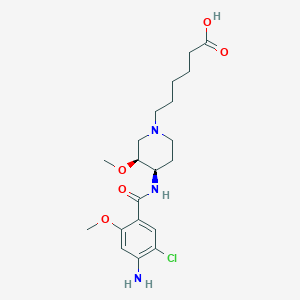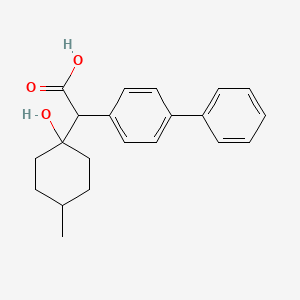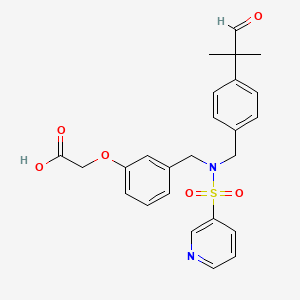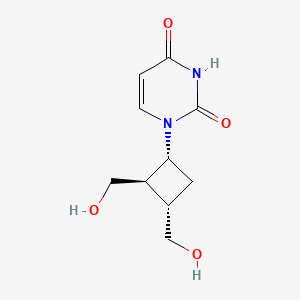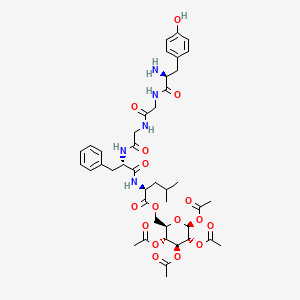
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzoyl group, a trifluoromethoxy group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt involves multiple steps, including the formation of the indole core, the introduction of the methoxybenzoyl and trifluoromethoxy groups, and the final coupling with butanoic acid. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and trifluoromethoxy groups can enhance binding affinity and specificity, while the indole moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-1H-indol-1-yl)phenoxy)butanoic acid sodium salt: Lacks the trifluoromethoxy group.
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)propanoic acid sodium salt: Has a propanoic acid moiety instead of butanoic acid.
Uniqueness
The presence of both the trifluoromethoxy group and the indole moiety in (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt makes it unique compared to similar compounds. These functional groups can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
668458-85-3 |
|---|---|
Molecular Formula |
C28H23F3NNaO6 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
sodium;(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoate |
InChI |
InChI=1S/C28H24F3NO6.Na/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31;/h5-15,24H,4H2,1-3H3,(H,34,35);/q;+1/p-1/t24-;/m1./s1 |
InChI Key |
CCVYFNYOIARASC-GJFSDDNBSA-M |
Isomeric SMILES |
CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.[Na+] |
Canonical SMILES |
CCC(C(=O)[O-])OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


